molecular formula C12H17N3O5 B12102352 2',3'-Isopropylidene-isocytidine

2',3'-Isopropylidene-isocytidine

Cat. No.: B12102352
M. Wt: 283.28 g/mol
InChI Key: OJUYYMGWCQOZAM-UHFFFAOYSA-N
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Description

2’,3’-Isopropylidene-isocytidine is a synthetic nucleoside analog, characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Isopropylidene-isocytidine typically involves the reaction of a ribonucleoside with acetone in the presence of a metal chloride catalyst, such as zinc chloride. The reaction is carried out in an anhydrous medium to prevent hydrolysis of the N-glycoside bond. The process can be summarized as follows :

    Reactants: Ribonucleoside, acetone, zinc chloride.

    Conditions: Anhydrous medium, typically in the presence of an alcohol to increase yield.

    Procedure: The ribonucleoside is reacted with acetone and a 2,2-dialkoxypropane in the presence of an alcohol, resulting in the formation of 2’,3’-O-isopropylidene ribonucleosides.

Industrial Production Methods: The industrial production of 2’,3’-Isopropylidene-isocytidine follows similar synthetic routes but is optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Isopropylidene-isocytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2’,3’-Isopropylidene-isocytidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’,3’-Isopropylidene-isocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific molecular pathways, such as those involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

  • 2’,3’-Isopropylidene cytidine
  • 2’,3’-Isopropylidene adenosine
  • 2’,3’-Isopropylidene guanosine

Comparison: While these compounds share the isopropylidene protective group, 2’,3’-Isopropylidene-isocytidine is unique due to its specific structure and biological activity. It exhibits distinct properties that make it particularly useful in antiviral and anticancer research .

Properties

IUPAC Name

2-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(17)14-11(15)13/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUYYMGWCQOZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)N=C3N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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